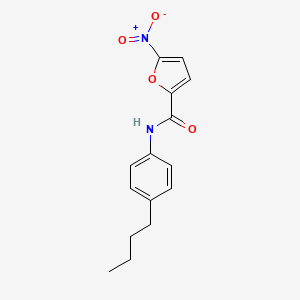

N-(4-butylphenyl)-5-nitro-2-furancarboxamide

Übersicht

Beschreibung

C-170 ist ein niedermolekularer Inhibitor des Stimulators von Interferon-Genen (STING). Es ist bekannt für seine Fähigkeit, an STING zu binden, seine Palmitoylierung zu hemmen und die Rekrutierung und Phosphorylierung der TANK-bindenden Kinase 1 (TBK1) zu verhindern. Diese Verbindung reduziert selektiv die durch STING vermittelte Interferon-beta-Reporteraktivität von Mensch und Maus .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C-170 umfasst mehrere Schritte, darunter die Herstellung der Grundstruktur und die anschließende Funktionalisierung. Die wichtigsten Schritte umfassen:

Bildung der Grundstruktur: Die Grundstruktur von C-170 wird durch eine Reihe von Reaktionen mit aromatischen Verbindungen und Nitrierung synthetisiert.

Funktionalisierung: Die Grundstruktur wird dann durch Einführung verschiedener Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von C-170 beinhaltet die Skalierung des Labor-Syntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch Reinigungsschritte, wie Kristallisation und Chromatographie, um das Endprodukt mit den erforderlichen Spezifikationen zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C-170 involves several steps, including the preparation of the core structure and subsequent functionalization. The key steps include:

Formation of the Core Structure: The core structure of C-170 is synthesized through a series of reactions involving aromatic compounds and nitration.

Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of C-170 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to obtain the final product with the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

C-170 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: C-170 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in C-170 vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: C-170 kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Substituenten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a furan derivative with potential applications as an antimicrobial and anticancer agent . Furans, or oxygen-containing heterocycles, have been studied for various therapeutic activities .

Antimicrobial Applications

- Antimicrobial Activity: Several furan derivatives have demonstrated antimicrobial activity against various microorganisms. These include yeast, filamentous fungi, bacteria, and algae .

- Specific Examples:

- Furan 3-carboxamide derivatives .

- 1-benzoyl-3-furan-2-ylmethyl-thiourea .

- (E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl) propanamide .

- 2, 3a, 8b-tri-hydroxy-3-(thiophen-2-yl-carbonyl)-2-(trifluoromethyl)-2, 3, 3a, 8b-tetra-hydro-4H-indeno[1, 2-b] furan-4-one, which showed broad-spectrum activity against gram-positive and gram-negative bacteria .

- Alkoxy-[5-(furan-2-yl)-2-(benzyloxy)-phenyl-4,5-dihdro-1H-pyrazole-1-carbothioamide and 5-(furan-2-yl)-1-[2-naphthalen-2-yl-methoxy)-phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, which showed activity against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus .

- Nitrofurazone: Nitrofurazone (5-nitro-2-furaldehyde semicarbazone) is a broad-spectrum nitrofuran antibiotic used in aquaculture and animal husbandry to treat protozoan and bacterial infections . However, its use has been banned in some regions due to potential carcinogenic and mutagenic effects .

Anticancer Applications

- Anticancer Activity: Some furan derivatives exhibit anticancer activity against various tumor cell lines .

- Specific Examples:

- 2-[5-(5-(4-chlorophenyl) furan-2-yl)-methylene)-4-oxythioxothiazolidine-3-yl] acetic acid derivatives .

- 1-(3’, 4’, 5’-trimethoxy) phenyl naphtha [2, 1-b] furan .

- 4, 11-bis [(2-aminoethyl) amino] anthrax [2, 3-b] furan-5, 10-diones, which potently killed mammalian tumor cell lines, including resistant variants .

- Furan lignans, which showed anticancer activity against QGY-7701 and HeLa cell lines .

- 2, 5-bis (3’-indolyl) furans and 3,5-bis (3’-indolyl) isoxazoles, which showed antiproliferative activity in vitro against diverse human tumor cell lines .

Other Therapeutic Applications

- Analgesic and Anti-inflammatory Agents:

- 1-furan-2-yl-3-pyridin-2-yl-propenone, a dual inhibitor of COX/5-LOX, may benefit inflammation and pain management through dual inhibition of COX and LOX .

- 5-aryl-3-[(2-chloroquinolin-3-yl) methylene] furan-2(3H)-ones showed potent anti-inflammatory activity .

- 2-(furan-2-yl)-4-phenoxyquinolines, particularly 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]-phenyl}-but-3-en-2-one, exhibited anti-inflammatory activity .

- CNS Active Agents:

- Cytoprotective Agents:

- Miscellaneous Therapeutic Agents:

- 6b, 11b-Dihydroxy-6b, 11b-dihydo-7H-indeno-[1, 2-b]_naphtho-[2, 1-d] furan-7-one showed antioxidant, 5-lipogenase inhibitory, anti-inflammatory, and peripheral analgesic activities, with a non-ulcerogenic effect for immune pathogenic chronic inflammatory conditions .

- 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-1) propenone suppressed various proinflammatory .

Wirkmechanismus

C-170 exerts its effects by binding to the STING protein, inhibiting its palmitoylation, and preventing the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). This inhibition leads to a reduction in the activation of interferon regulatory factor 3 (IRF3) and subsequent production of interferon-beta. The molecular targets and pathways involved include the STING-TBK1-IRF3 signaling axis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

C-171: Ein weiterer STING-Inhibitor mit einem ähnlichen Wirkmechanismus.

C-176: Eine Verbindung, die ebenfalls den STING-Signalweg angreift, jedoch mit unterschiedlichen chemischen Eigenschaften.

H-151: Ein STING-Inhibitor mit unterschiedlichen strukturellen Merkmalen im Vergleich zu C-170.

Einzigartigkeit von C-170

C-170 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für das STING-Protein. Es hemmt sowohl menschliches als auch murines STING effizient durch die gleiche kovalente Modifikation, was es zu einem wertvollen Werkzeug für die Untersuchung der durch STING vermittelten Signalübertragung und ihres therapeutischen Potenzials macht .

Biologische Aktivität

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitrofuran derivatives. The structural formula can be represented as follows:

Key Features

- Functional Groups : Contains a nitro group (-NO2) and a furan ring, which are critical for its biological activity.

- Molecular Weight : Approximately 250.26 g/mol.

Antimicrobial Properties

Research indicates that nitrofuran derivatives exhibit significant antimicrobial activities. A study highlighted the effectiveness of various furan derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. This compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Activity

Furan derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation .

The biological activity of this compound can be attributed to:

- DNA Interaction : The nitro group can form reactive intermediates that interact with DNA, leading to strand breaks.

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell metabolism.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of nitrofuran derivatives, including this compound, showed a dose-dependent inhibition of bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 25 µM, with mechanisms involving caspase activation .

Safety and Toxicity

While the compound exhibits beneficial biological activities, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity profiles; however, further research is needed to establish safety margins and therapeutic indices.

Comparative Biological Activity Table

| Compound | Activity Type | MIC (µg/mL) | Cell Line Tested | Effect Observed |

|---|---|---|---|---|

| This compound | Antimicrobial | 10-50 | E. coli | Bacterial growth inhibition |

| Similar Furan Derivative | Anticancer | 25 | HeLa | Induction of apoptosis |

| Other Nitrofuran Derivatives | Antimicrobial | 15 | S. aureus | Bacterial growth inhibition |

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOHFICEFYHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.